molecular formula C16H22N2O6 B13884511 Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate

Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate

Cat. No.: B13884511
M. Wt: 338.36 g/mol
InChI Key: FQOMXRBHTFILDJ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and a nitrophenoxy group attached to a dimethylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acetylation: The addition of an acetyl group to the amino group.

    Esterification: The formation of the ethyl ester group.

    Coupling: The final coupling of the nitrophenoxy and acetylamino groups to the dimethylbutanoate backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate
  • Ethyl 2-(acetylamino)-4-(4-ethylphenyl)-3-thiophenecarboxylate
  • Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate

Uniqueness

Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

ethyl 4-(4-acetamido-3-nitrophenoxy)-2,2-dimethylbutanoate

InChI

InChI=1S/C16H22N2O6/c1-5-23-15(20)16(3,4)8-9-24-12-6-7-13(17-11(2)19)14(10-12)18(21)22/h6-7,10H,5,8-9H2,1-4H3,(H,17,19)

InChI Key

FQOMXRBHTFILDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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